molecular formula C12H16ClN3O2 B1441468 2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline hydrochloride CAS No. 1354960-73-8

2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline hydrochloride

Cat. No.: B1441468
CAS No.: 1354960-73-8
M. Wt: 269.73 g/mol
InChI Key: LRXRYIQYYXHVNO-UHFFFAOYSA-N
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Description

2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline hydrochloride is a chemical compound with the molecular formula C12H15N3O2·HCl and a molecular weight of 269.73 g/mol . This compound is known for its unique structure, which includes a nitro group, a methyl group, and a tetrahydropyridinyl group attached to an aniline core. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline hydrochloride involves several steps. One common synthetic route includes the nitration of 2-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline, followed by the formation of the hydrochloride salt. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for the nitration step, followed by neutralization and crystallization to obtain the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2.ClH/c1-8-6-10(9-2-4-14-5-3-9)7-11(12(8)13)15(16)17;/h2,6-7,14H,3-5,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXRYIQYYXHVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)[N+](=O)[O-])C2=CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline hydrochloride
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2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline hydrochloride
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2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline hydrochloride
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2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline hydrochloride
Reactant of Route 5
2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline hydrochloride
Reactant of Route 6
2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline hydrochloride

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